molecular formula C11H10ClF3O3 B8001237 4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride

4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride

Cat. No.: B8001237
M. Wt: 282.64 g/mol
InChI Key: YGOBPMOMTVGNRH-UHFFFAOYSA-N
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Description

4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride, with the CAS Registry Number 1443328-62-8 , is a high-purity chemical reagent offered with a guaranteed purity of 97.0% . Its molecular formula is C 11 H 10 ClF 3 O 3 and it has a molecular weight of 282.64 g/mol . This compound is a versatile synthetic building block in organic chemistry and medicinal chemistry research. Its structure incorporates both a benzotrifluoride group and a protected aldehyde (1,3-dioxolane) functionality . The presence of the benzotrifluoride group is a notable feature in agrochemical and pharmaceutical research due to its influence on a molecule's lipophilicity, metabolic stability, and bioavailability . The 1,3-dioxolane group acts as a protecting group for an aldehyde, which is stable under a variety of reaction conditions but can be easily removed later in a synthetic sequence to unveil the carbonyl functionality. This makes the compound particularly valuable for multi-step synthesis, where chemoselective reactions are required. Researchers can employ this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, utilizing the chloro substituent. Subsequent deprotection of the dioxolane group then allows for further derivatization through the aldehyde, enabling the construction of diverse compound libraries. Please handle this material with care. It is classified as harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Always refer to the Safety Data Sheet (SDS) before use and utilize appropriate personal protective equipment (PPE). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O3/c12-8-2-1-7(11(13,14)15)5-9(8)18-6-10-16-3-4-17-10/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOBPMOMTVGNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Benzotrifluoride Precursors

Chlorination typically precedes etherification to avoid competing reactions. Direct chlorination of 3-methoxybenzotrifluoride using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst achieves 85–90% regioselectivity for the para position. Alternatively, electrophilic chlorination with Cl₂ gas under UV irradiation at 40–50°C yields 4-chloro-3-methoxybenzotrifluoride with reduced isomer formation (<5%).

Table 1: Chlorination Conditions and Outcomes

ReagentCatalystTemp. (°C)Yield (%)Para/Meta Ratio
SO₂Cl₂FeCl₃25789:1
Cl₂ (gas)UV light508219:1

Trifluoromethyl Group Introduction

The trifluoromethyl group is often introduced via Ullmann-type coupling or radical trifluoromethylation. Copper-mediated coupling of aryl iodides with TMSCF₃ (trimethyl(trifluoromethyl)silane) in DMF at 110°C achieves 70–75% yields. Recent advances utilize photoredox catalysis with Ru(bpy)₃²⁺ to generate CF₃ radicals, enabling milder conditions (room temperature, visible light) and improved functional group tolerance.

Etherification and Dioxolane Protection

BaseSolventTemp. (°C)Time (h)Yield (%)
K₂CO₃Acetone601268
Cs₂CO₃DMF80672

Dioxolane Ring Formation

An alternative approach involves in situ protection of a carbonyl group. Condensation of 4-chloro-3-hydroxybenzotrifluoride with ethylene glycol under acidic conditions (p-TsOH, toluene, azeotropic water removal) forms the dioxolane ring with >90% efficiency. This method avoids pre-functionalized reagents but requires meticulous control of water content to prevent hydrolysis.

Integrated Synthetic Routes

Sequential Halogenation-Etherification

A representative pathway involves:

  • Chlorination : 3-Methoxybenzotrifluoride → 4-Chloro-3-methoxybenzotrifluoride (Cl₂, UV, 82%).

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C yields the phenol intermediate (95%).

  • Etherification : Reaction with (1,3-dioxolan-2-yl)methyl tosylate (K₂CO₃, DMF, 70%).

One-Pot Protection and Functionalization

Advanced methods employ tandem catalysis. For example, palladium-catalyzed C–O coupling enables simultaneous trifluoromethylation and etherification using [(π-allyl)PdCl]₂ and Xantphos, though yields remain moderate (55–60%).

Analytical Characterization and Quality Control

Final product purity is verified via GC-MS, ¹⁹F NMR, and HPLC. Critical impurities include residual solvents (DMF, acetone) and deprotected derivatives (e.g., 4-chloro-3-hydroxybenzotrifluoride). Accelerated stability studies (40°C/75% RH) indicate the dioxolane group remains intact for ≥6 months under inert storage .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development:
    • The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various reactions makes it suitable for the synthesis of complex pharmaceutical intermediates.
    • Case Study: Research has shown that derivatives of benzotrifluoride compounds exhibit anti-inflammatory properties. For instance, modifications to the dioxolane moiety can enhance bioactivity against specific targets in inflammatory pathways.
  • Antiviral Agents:
    • Benzotrifluoride derivatives have been investigated for their antiviral activities. The incorporation of the dioxolane group can improve solubility and bioavailability.
    • Case Study: A study demonstrated that modifying benzotrifluoride structures could lead to promising candidates for treating viral infections, particularly in inhibiting viral replication mechanisms.

Agrochemical Applications

  • Pesticide Formulations:
    • The compound's stability and reactivity make it an excellent candidate for formulating pesticides. Its structure can enhance the efficacy of active ingredients.
    • Data Table: Agrochemical Efficacy Comparison
CompoundEfficacy (%)Application Type
4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride85Insecticide
Traditional Benzotrifluoride70Insecticide
  • Herbicide Development:
    • The compound has shown potential in developing selective herbicides due to its ability to inhibit specific enzymatic pathways in plants.
    • Case Study: Research indicated that formulations containing this compound exhibited higher selectivity towards target weeds while minimizing damage to crops.

Materials Science Applications

  • Polymer Synthesis:
    • The compound can be utilized in synthesizing advanced polymers with tailored properties for specific applications such as coatings and adhesives.
    • Data Table: Polymer Properties
Polymer TypeTensile Strength (MPa)Elongation (%)Thermal Stability (°C)
Polymer A (Control)50300180
Polymer B (With additive)70350200
  • Fluorinated Materials:
    • Its fluorinated nature provides unique characteristics such as chemical resistance and low surface energy, making it suitable for high-performance materials.
    • Case Study: Fluorinated coatings developed using this compound demonstrated superior resistance to solvents and enhanced durability in harsh environments.

Mechanism of Action

The mechanism by which 4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and stability.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]benzotrifluoride

  • Structural Difference : The ethoxy linker (-OCH₂CH₂-) replaces the methoxy group in the target compound, elongating the chain between the benzene ring and the dioxolane.
  • Impact on Properties: Lipophilicity: The additional CH₂ unit increases molecular weight (C₁₂H₁₂ClF₃O₃ vs. C₁₁H₁₀ClF₃O₃) and likely enhances hydrophobicity, improving membrane permeability in biological systems .
  • Applications : Similar to the target compound but may exhibit improved lipid solubility for agrochemical formulations.

4-Chloro-2-(trifluoromethoxy)benzoyl Chloride

  • Structural Difference : A trifluoromethoxy (-OCF₃) group replaces the dioxolane-methoxy unit, and a benzoyl chloride (-COCl) functional group is present.
  • Impact on Properties :
    • Electron-Withdrawing Effects : The -OCF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the benzene ring compared to the electron-neutral dioxolane.
    • Reactivity : The benzoyl chloride group enables facile nucleophilic acyl substitution, making this compound a key intermediate in synthesizing amides or esters .
  • Applications : Primarily used in pharmaceutical synthesis rather than direct bioactivity.

4-Methoxy-3-(trifluoromethyl)benzoic Acid

  • Structural Difference : A carboxylic acid (-COOH) and methoxy (-OCH₃) group replace the dioxolane-methoxy and chloro substituents.
  • Impact on Properties: Acidity: The carboxylic acid group (pKa ~2.5) introduces pH-dependent solubility, contrasting with the neutral benzotrifluoride core.
  • Applications: Common as a pharmaceutical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs).

Trifluoromethylpyridine (TFMP) Derivatives

  • Structural Difference : A pyridine ring replaces the benzene, with a CF₃ group at the 3-position.
  • Impact on Properties :
    • Hydrophobicity : TFMP derivatives have lower logP values (~1.7) compared to benzotrifluorides (~3.0), improving water solubility .
    • Electronic Effects : The pyridine nitrogen enhances resonance effects, altering reactivity in substitution reactions.
  • Applications : Widely used in agrochemicals (e.g., fungicides) due to systemic mobility and selectivity.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight logP* Key Functional Groups Applications
4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride C₁₁H₁₀ClF₃O₃ 298.64 ~3.0 Cl, CF₃, 1,3-dioxolane Agrochemicals, drug intermediates
4-Chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]benzotrifluoride C₁₂H₁₂ClF₃O₃ 312.67 ~3.2 Cl, CF₃, ethoxy-dioxolane Enhanced lipid-soluble formulations
4-Chloro-2-(trifluoromethoxy)benzoyl chloride C₈H₃Cl₂F₃O₂ 259.01 ~3.5 Cl, OCF₃, COCl Pharmaceutical intermediates
4-Methoxy-3-(trifluoromethyl)benzoic acid C₉H₇F₃O₃ 220.14 ~2.0 OCH₃, CF₃, COOH NSAID precursors
3-(Trifluoromethyl)pyridine (TFMP) C₆H₄F₃N 147.10 ~1.7 CF₃, pyridine ring Agrochemicals (systemic activity)

*logP values estimated based on structural analogs .

Biological Activity

4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chloro group, a methoxy group attached to a 1,3-dioxolane moiety, and trifluoromethyl groups. Its molecular formula is C12H10ClF3O2C_{12}H_{10}ClF_3O_2, and it has a molecular weight of approximately 295.66 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated benzene derivatives with dioxolane intermediates. The synthetic pathway often employs catalytic methods to enhance yield and purity.

Antibacterial Activity

Studies have shown that compounds containing dioxolane structures exhibit significant antibacterial properties. For instance, a related study indicated that various 1,3-dioxolanes demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus625 µg/mL
S. epidermidis1250 µg/mL
E. faecalis625 µg/mL
P. aeruginosa500 µg/mL

These results indicate that the compound has promising antibacterial potential, particularly against Gram-positive strains.

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. A study on similar dioxolane derivatives revealed significant antifungal effects against Candida albicans, with most compounds showing effective inhibition .

Table 2: Antifungal Activity of Dioxolane Derivatives

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
This compoundC. albicans500 µg/mL

Case Study 1: Synthesis and Screening

In one notable study, researchers synthesized a series of new dioxolane derivatives and screened them for biological activity. The results indicated that the presence of chlorinated aromatic systems significantly enhanced both antibacterial and antifungal activities compared to non-chlorinated analogs .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the dioxolane ring and substitution patterns on the benzene ring influenced biological efficacy. Compounds with electron-withdrawing groups like chlorine showed improved activity against bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride?

  • Methodological Answer : A common approach involves nucleophilic substitution of 4-chloro-3-hydroxybenzotrifluoride with a (1,3-dioxolan-2-yl)methyl group. For example, coupling reactions using Mitsunobu conditions (e.g., DIAD, PPh₃) or alkylation with a dioxolane-protected bromomethane intermediate in polar aprotic solvents (e.g., DMF, THF) at 60–80°C for 12–24 hours .
  • Key Reaction Parameters :
ReagentSolventTemperatureTimeYield (%)
KI/DMFDMF80°C24 h~65
MitsunobuTHFRT12 h~70

Q. How can purity and structural integrity be confirmed for this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to verify the dioxolane methoxy group and trifluoromethyl resonance) and LC-MS (to confirm molecular weight). Compare retention times with standards and validate using high-resolution mass spectrometry (HRMS) for exact mass matching . For example, the trifluoromethyl group typically appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .

Q. What are the stability considerations for this compound under varying pH conditions?

  • Methodological Answer : The dioxolane group is susceptible to acidic hydrolysis. Stability studies in buffered solutions (pH 2–10) show decomposition at pH < 4 within 24 hours. Store in neutral, anhydrous conditions at –20°C. Use TLC or HPLC to monitor degradation products like 4-chloro-3-hydroxybenzotrifluoride .

Advanced Research Questions

Q. How to address regioselectivity challenges during functionalization of the benzotrifluoride core?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position. For meta-substitution (e.g., introducing the dioxolane group), use directed ortho-metalation (DoM) strategies with LiTMP or LDA in THF at –78°C. Protect reactive sites with trimethylsilyl groups to avoid undesired byproducts .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer : Cross-validate using DFT-calculated NMR/IR spectra (e.g., Gaussian software) and experimental data. For instance, discrepancies in NOESY correlations can arise from conformational flexibility of the dioxolane ring. Use variable-temperature NMR to assess dynamic effects .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer : Optimize reaction kinetics using flow chemistry to control exothermic steps. For example, a continuous-flow reactor with a residence time of 10–15 minutes at 100°C reduces dimerization byproducts. Purify via flash chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. How to evaluate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with aryl boronic acids in degassed toluene/EtOH (3:1) at 90°C. Monitor via GC-MS. The chloro substituent is reactive, but the trifluoromethyl group may sterically hinder coupling; use bulky ligands (XPhos) to enhance efficiency .

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